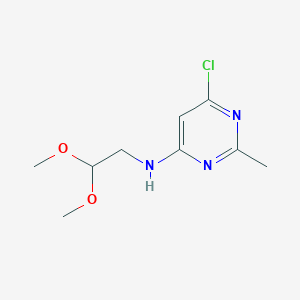![molecular formula C11H14O3S B1531788 (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol CAS No. 2165638-18-4](/img/structure/B1531788.png)
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol
Vue d'ensemble
Description
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol, also known as 4-MPSO, is an important compound found in nature. It is a chiral cyclic sulfoxide, which has been used as a valuable building block in organic synthesis. 4-MPSO has been widely studied for its potential applications in medicine, agriculture, and other areas.
Applications De Recherche Scientifique
Organophosphorus Compounds Synthesis
Organophosphorus chemistry involves the synthesis of compounds containing phosphorus elements. A study by Pedersen and Lawesson (1974) on organophosphorus compounds highlights the reactivity of certain sulfanyl compounds with phosphorus dimer sulfides to yield derivatives like 3H-1,2-dithiole-3-thiones. These reactions underline the role of sulfanyl compounds, similar in nature to “(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol”, in synthesizing organophosphorus compounds with potential applications in various chemical industries and research areas (Pedersen & Lawesson, 1974).
Corrosion Inhibition
The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrates excellent corrosion inhibition properties for mild steel in sulfuric acid media. This suggests that structurally similar compounds, including those with methoxyphenyl sulfanyl groups, could be explored for their potential as corrosion inhibitors, offering insights into novel materials that protect against corrosion in industrial applications (Bouklah et al., 2006).
Proton Exchange Membranes in Fuel Cells
Research into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains indicates these materials' suitability as polyelectrolyte membrane materials in fuel cells. These findings open avenues for using sulfanyl-substituted compounds in developing high-performance materials for energy conversion and storage technologies (Kim, Robertson, & Guiver, 2008).
Organic and Organometallic Syntheses
Lawesson's reagent, characterized by the presence of methoxyphenyl groups, is widely used in organic and organometallic syntheses for thionation reactions and the synthesis of heterocyclic compounds. This utility underscores the broad applications of sulfanyl compounds in synthesizing novel organic materials with potential pharmaceutical and materials science applications (Jesberger, Davis, & Barner, 2003).
Propriétés
IUPAC Name |
(3R,4R)-4-(4-methoxyphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-13-8-2-4-9(5-3-8)15-11-7-14-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLQDDKKDGFJO-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531708.png)

![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)


![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)




![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)